molecular formula C6H6I2N2 B567553 3,5-Diiodo-2-methylpyridin-4-amine CAS No. 1227266-99-0

3,5-Diiodo-2-methylpyridin-4-amine

Cat. No. B567553
CAS RN: 1227266-99-0
M. Wt: 359.937
InChI Key: YWQRCBCLSHHDTH-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-methylpyridin-4-amine is a chemical compound with the molecular formula C6H6I2N2 . It has an average mass of 359.934 Da and a monoisotopic mass of 359.862030 Da .


Synthesis Analysis

The synthesis of pyridine derivatives, which could include 3,5-Diiodo-2-methylpyridin-4-amine, can be achieved through a palladium-catalyzed one-pot Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine, either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide, with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of 3,5-Diiodo-2-methylpyridin-4-amine consists of a pyridine ring with iodine atoms at the 3 and 5 positions, a methyl group at the 2 position, and an amine group at the 4 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Diiodo-2-methylpyridin-4-amine include its molecular formula (C6H6I2N2), average mass (359.934 Da), and monoisotopic mass (359.862030 Da) .

Scientific Research Applications

Future Directions

The future directions for research on 3,5-Diiodo-2-methylpyridin-4-amine could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the Suzuki cross-coupling reaction used in its synthesis could be optimized or modified to produce novel pyridine derivatives . Additionally, its potential effects on sensory cells could be further investigated .

properties

IUPAC Name

3,5-diiodo-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQRCBCLSHHDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856806
Record name 3,5-Diiodo-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227266-99-0
Record name 3,5-Diiodo-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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